N-(4-amino-2-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

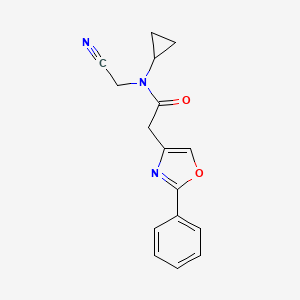

This compound is a complex organic molecule with several functional groups. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also has an amide group (-CONH2), a thioether group (-S-), and multiple fluorobenzyl groups (C6H4F). These functional groups suggest that this compound could have a variety of chemical properties and potential applications .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine ring and the amide group could result in a planar structure due to the sp2 hybridization of these atoms. The fluorobenzyl groups could add complexity to the structure .Physical And Chemical Properties Analysis

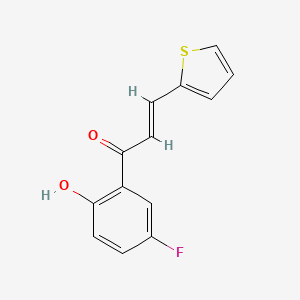

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atoms could increase its stability and electronegativity. The amide group could allow for hydrogen bonding, potentially increasing its solubility in water .Wissenschaftliche Forschungsanwendungen

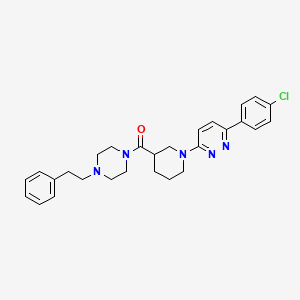

- The thiazole derivatives containing this compound have been investigated as potential anticancer agents. Specifically, a series of 2-arylalkylamino-4-amino-5-(3’,4’,5’-trimethoxybenzoyl)-thiazoles were synthesized and evaluated for their antiproliferative activity against cancer cell lines. Notably, the p-chlorobenzylamino derivative and the p-chloro and p-methoxyphenethylamino analogues exhibited significant growth inhibition of U-937 and SK-MEL-1 cancer cells .

- In the context of acute ischemic neuronal damage, a related compound, (2S)-1-(4-amino-2,3,5-trimethylphenoxy)-3-{4-[4-(4-fluorobenzyl)phenyl]-1-piperazinyl}-2-propanol dimethanesulfonate (SUN N8075), demonstrated neuroprotective properties both in vitro and in vivo. Its antioxidant activity contributed to preventing neuronal damage .

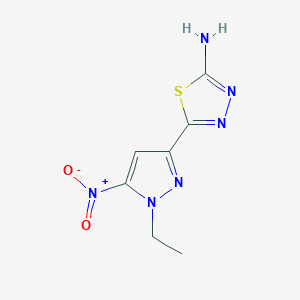

- The compound with a free 2-amino group and a phenoxy moiety at the 4-position of the phenyl ring exhibited potent growth inhibition against various bacterial strains. Its activity was comparable to established antibiotics such as gentamicin and ciprofloxacin .

Anticancer Properties

Neuroprotective Effects

Antibacterial Activity

Wirkmechanismus

Zukünftige Richtungen

The future directions for research on this compound would depend on its intended use. If it’s intended to be a drug, future research could involve testing its efficacy and safety in preclinical and clinical trials. If it’s intended to be used in materials science, future research could involve testing its physical properties and performance in various applications .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-fluorobenzaldehyde with ethyl 2-mercaptoacetate to form 2-((4-fluorobenzyl)thio)acetic acid ethyl ester. This intermediate is then reacted with guanidine carbonate and formic acid to form 2-((4-fluorobenzyl)amino)-2-oxoethylthio)guanidine. The final compound is obtained by reacting this intermediate with 5-(3,4-difluorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid and 4-aminobenzamide in the presence of acetic anhydride and triethylamine.", "Starting Materials": [ "4-fluorobenzaldehyde", "ethyl 2-mercaptoacetate", "guanidine carbonate", "formic acid", "5-(3,4-difluorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid", "4-aminobenzamide", "acetic anhydride", "triethylamine" ], "Reaction": [ "Reaction 1: 4-fluorobenzaldehyde + ethyl 2-mercaptoacetate → 2-((4-fluorobenzyl)thio)acetic acid ethyl ester", "Reaction 2: 2-((4-fluorobenzyl)thio)acetic acid ethyl ester + guanidine carbonate + formic acid → 2-((4-fluorobenzyl)amino)-2-oxoethylthio)guanidine", "Reaction 3: 2-((4-fluorobenzyl)amino)-2-oxoethylthio)guanidine + 5-(3,4-difluorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid + 4-aminobenzamide + acetic anhydride + triethylamine → N-(4-amino-2-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide" ] } | |

CAS-Nummer |

872608-44-1 |

Produktname |

N-(4-amino-2-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide |

Molekularformel |

C20H16F3N5O3S |

Molekulargewicht |

463.44 |

IUPAC-Name |

N-[4-amino-2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide |

InChI |

InChI=1S/C20H16F3N5O3S/c21-12-4-1-10(2-5-12)8-25-15(29)9-32-20-27-17(24)16(19(31)28-20)26-18(30)11-3-6-13(22)14(23)7-11/h1-7H,8-9H2,(H,25,29)(H,26,30)(H3,24,27,28,31) |

InChI-Schlüssel |

RCMGMLFCQHBHOC-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CNC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)F)F)N)F |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(4-Chloroanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate](/img/structure/B2804213.png)

![N-(2,4-dimethoxyphenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2804220.png)

![{[1-(4-Methylphenyl)ethyl]carbamoyl}methyl 2,4-dichlorobenzoate](/img/structure/B2804222.png)

![2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine;hydrochloride](/img/structure/B2804225.png)

![N-[[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2804226.png)

![3-(5-Chloro-[1,2,4]thiadiazol-3-yl)-pyridine](/img/structure/B2804228.png)

![1-[4-[4-(4-Acetylphenyl)sulfonylpiperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2804229.png)

![N-(2,5-dimethoxyphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2804232.png)

![(E)-9-methyl-2-(methylamino)-3-((p-tolylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2804234.png)